molecular formula C22H30N2O3S B11159713 3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

Cat. No.: B11159713
M. Wt: 402.6 g/mol
InChI Key: OEHFYGYYYQJAMU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[77102,7010,15]heptadec-7-ene is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the tetracyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of the sulfonyl group: This step typically involves the reaction of the tetracyclic core with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions.

    Final purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of various substituted tetracyclic compounds.

Scientific Research Applications

3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[77102,7

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its stability and structural properties make it suitable for use in the development of new materials, such as polymers or nanomaterials.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting or modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene is unique due to the presence of both the sulfonyl and methoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and ability to interact with biological targets.

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

InChI

InChI=1S/C22H30N2O3S/c1-27-19-7-9-20(10-8-19)28(25,26)24-12-4-5-16-13-17-14-18(22(16)24)15-23-11-3-2-6-21(17)23/h7-10,13,17-18,21-22H,2-6,11-12,14-15H2,1H3

InChI Key

OEHFYGYYYQJAMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5

Origin of Product

United States

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